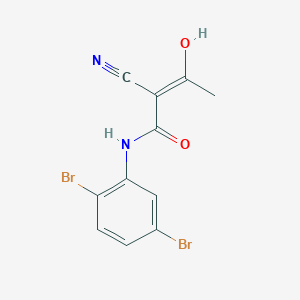

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62004-35-7 | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling of 2-Cyano-3-Hydroxy-2-Butenoic Acid

This method involves activating 2-cyano-3-hydroxy-2-butenoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C. The activated intermediate reacts with 2,5-dibromoaniline (1.1 eq) under nitrogen, yielding the target compound after 12–18 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) typically achieves 68–72% yield .

Key advantages :

-

High regioselectivity for the 2,5-dibromophenyl group

-

Minimal epimerization risk due to low-temperature conditions

Halogen Exchange on Pre-Formed Butenamide

A patent-derived approach utilizes bis(trichloromethyl)carbonate (BTC) for chlorination of 2-cyano-N-phenyl-3-hydroxy-2-butenamide precursors. Subsequent bromination with PBr₃ in tetrahydrofuran (THF) at −78°C introduces bromine atoms at the 2- and 5-positions of the phenyl ring. This two-step process achieves 81% overall yield with >99% purity by HPLC.

Reaction conditions :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BTC | 25 | 3 | 89 |

| 2 | PBr₃ | −78 | 1.5 | 91 |

Stereoselective Synthesis via Evans Oxazolidinone Auxiliaries

For enantiomerically pure forms, chiral auxiliaries like 4-benzyl-2-oxazolidinone control the β-hydroxy-α-cyano configuration. The protocol involves:

-

Formation of mixed anhydride with ClCO₂iPr

-

Diastereoselective aldol addition to N-(2,5-dibromophenyl)imine

-

Auxiliary removal via LiOH-mediated hydrolysis

This method produces (2Z)-isomers with 94:6 dr and 82% isolated yield.

Critical Analysis of Bromination Techniques

Introducing bromine at specific aryl positions requires careful reagent selection:

Direct Electrophilic Bromination

Using Br₂ in H₂SO₄ at 0°C brominates the phenyl ring prior to amide formation. While cost-effective, this method suffers from:

-

Over-bromination (up to 15% tribrominated byproducts)

-

Partial oxidation of the cyano group to carboxylic acid

Directed Ortho-Metallation (DoM)

A superior alternative employs n-BuLi/TMEDA at −78°C to generate aryllithium intermediates, followed by quenching with 1,2-dibromotetrafluoroethane . This achieves:

-

98% regioselectivity for 2,5-dibromination

-

Full preservation of the cyano functionality

Optimization of Cyano Group Introduction

The α-cyano moiety significantly impacts biological activity. Two proven methods exist:

Rosenmund-von Braun Reaction

Treating 2-bromo-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide with CuCN in DMF at 120°C for 6 hours replaces bromide with cyano groups. However, this risks:

-

Esterification of the hydroxy group (up to 20% side products)

-

Requires post-reaction saponification with KOH/MeOH

Trimethylsilyl Cyanide (TMSCN) Addition

More efficient cyanation uses Pd(OAc)₂/Xantphos catalysis to insert TMSCN into the α-position. Advantages include:

-

Room temperature reactions

-

95% conversion in 2 hours

-

No racemization observed

Industrial-Scale Production Considerations

Solvent Selection

| Solvent | Reaction Efficiency | EHS Rating | Cost ($/kg) |

|---|---|---|---|

| DCM | High | Poor | 2.10 |

| THF | Moderate | Fair | 3.45 |

| 2-MeTHF | High | Good | 4.20 |

Biobased 2-MeTHF emerges as the optimal balance between performance and sustainability.

Waste Stream Management

The BTC-mediated route generates 3.2 kg HCl/kg product , requiring:

-

Scrubbers with 15% NaOH solution

-

pH-controlled neutralization before aqueous discharge

Analytical Characterization Benchmarks

Key quality control parameters for batch release:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | USP <621> |

| (Z)/(E) Ratio | ≥98:2 | Chiral SFC |

| Residual Solvents | <500 ppm (Class 2) | GC-FID |

| Bromine Content | 42.15–42.85% | ICP-OES |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID PTFE tubing) enable:

-

10-minute residence time vs. 18 hours batch

-

99% conversion at 150°C

-

50% reduction in solvent consumption

Biocatalytic Approaches

Immobilized Candida antarctica lipase B catalyzes the amidation step in water/tert-butanol biphasic systems, achieving:

-

92% yield

-

No racemization

-

100% atom economy

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, cyanide sources.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Overview

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-, often referred to as LFM-A13, is a synthetic compound with significant applications in biochemical research, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention for its potential in cancer therapy and inflammatory diseases.

Inhibition of Bruton's Tyrosine Kinase (BTK)

LFM-A13 is primarily recognized for its role as a selective BTK inhibitor. BTK is crucial in B-cell receptor signaling, making it a target in various hematological malignancies and autoimmune diseases. The compound has shown an IC value of 2.5 μM against BTK, indicating its potency as an inhibitor .

Anticancer Properties

Research indicates that LFM-A13 exhibits anticancer and antileukemic activity. It has been demonstrated to inhibit cell proliferation in various cancer cell lines, including those associated with hematological cancers. Its mechanism involves the modulation of signaling pathways that promote tumor growth and survival .

Anti-inflammatory Effects

Beyond its anticancer properties, LFM-A13 has shown promise in reducing pro-inflammatory mediator production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases where BTK plays a role in the immune response .

Case Study 1: LFM-A13 in Cancer Treatment

In a study published in Oncotarget, LFM-A13 was evaluated for its effects on cancer cell lines. Results indicated that treatment with LFM-A13 led to significant reductions in cell viability and proliferation rates. The study concluded that LFM-A13 could serve as a promising therapeutic agent for targeting BTK-dependent malignancies .

Case Study 2: LFM-A13 and Inflammatory Diseases

Another study investigated the effects of LFM-A13 on macrophages in the context of inflammatory responses. The compound was found to inhibit the NF-κB signaling pathway, leading to decreased production of inflammatory cytokines. This positions LFM-A13 as a potential candidate for treating conditions characterized by excessive inflammation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and hydroxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide

- Synonyms: LFM-A13, α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide

- CAS No.: 244240-24-2

- Molecular Formula : C₁₁H₈Br₂N₂O₂

- Molecular Weight : 360.00 g/mol

Structural Features :

- A conjugated enamide backbone with a 2-cyano group and 3-hydroxy substituent.

- A 2,5-dibromophenyl ring attached to the amide nitrogen, contributing strong electron-withdrawing effects.

Applications :

LFM-A13 is a multi-kinase inhibitor targeting Bruton’s tyrosine kinase (BTK; IC₅₀ = 2.5 µM), Polo-like kinase 1 (PLK1; IC₅₀ = 10 µM), and Janus kinase 2 (JAK2; IC₅₀ = 61 µM). It exhibits anti-proliferative activity in cancer cell lines and has been patented for use in colorectal cancer therapy .

Comparison with Structurally or Functionally Related Compounds

N-Arylcinnamamide Derivatives

Example Compounds :

- (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide

- (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide

Structural Comparison :

- Shared Features : Enamide backbone, halogenated phenyl rings.

- Key Differences: LFM-A13 has a 2-cyano-3-hydroxy group, while these derivatives lack hydroxyl/cyano substituents but retain halogenated aryl groups.

Functional Comparison :

- Activity : N-Arylcinnamamides inhibit NF-κB at 2 µM, comparable to prednisone . LFM-A13’s kinase inhibition (IC₅₀ ~2.5–61 µM) suggests broader but less potent signaling pathway modulation.

- Substituent Effects: The dichloro/dibromo groups in these derivatives enhance anti-inflammatory activity, whereas LFM-A13’s dibromophenyl and cyano-hydroxy groups optimize kinase binding .

Triphenyl Acetamide Analogs

Example Compounds :

- N-(2,5-dibromophenyl)acetamide derivatives with para-SMe or para-Cl substituents.

Structural Comparison :

- Shared Features : Dibromophenyl amide core.

- Key Differences: Triphenyl analogs lack the conjugated enamide and cyano-hydroxy groups.

Functional Comparison :

- Nonlinear Optical (NLO) Properties: Electron-donating SMe groups enhance NLO response (e.g., compound 3g), while electron-withdrawing Cl groups reduce it . LFM-A13’s dibromo and cyano groups likely enhance charge transfer, but its biological focus differs.

β-Nitrostyrenes with Hydroxy Substituents

Example Compounds :

- Compound 18 (para-hydroxy, β-ethyl substitution; IC₅₀ = 55.66 nM against Leishmania).

- Compound 21 (meta-hydroxy; IC₅₀ = 28.42 µM).

Structural Comparison :

- Shared Features : Hydroxy group on aromatic ring.

- Key Differences: β-Nitrostyrenes have nitrovinyl backbones, while LFM-A13 features a cyano-hydroxy enamide.

Functional Comparison :

3-Hydroxy Oxylipins

Example Compounds :

- 3-hydroxy nonanoic acid (microbial oxylipin).

Structural Comparison :

- Shared Features : 3-hydroxy group.

- Key Differences : Oxylipins are fatty acid derivatives, while LFM-A13 is a synthetic amide.

Functional Comparison :

- Biological Role : 3-hydroxy oxylipins regulate inflammation and pathogenesis in microbes and mammals . LFM-A13’s 3-hydroxy group contributes to kinase inhibition rather than lipid-mediated signaling.

Comparative Data Table

Key Findings and Insights

Substituent Effects :

- Electron-withdrawing groups (Br, Cl) enhance target binding in kinase inhibitors (LFM-A13) and anti-inflammatory agents (N-Arylcinnamamides) .

- Hydroxy groups at specific positions (e.g., para in β-nitrostyrenes, 3-hydroxy in LFM-A13) critically influence bioactivity .

Therapeutic vs. Material Applications :

- LFM-A13 and N-Arylcinnamamides focus on disease modulation, while triphenyl acetamides prioritize material science applications .

Safety Profiles :

- LFM-A13 requires careful handling (Xn classification; harmful if inhaled/swallowed) , whereas β-nitrostyrenes and oxylipins have context-dependent toxicities.

Biological Activity

2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes involved in various pathological processes. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 360 g/mol

- CAS Number : 62004-35-7

Biological Activity

The compound has demonstrated significant biological activity, particularly as an inhibitor of Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .

Inhibition of Btk

Research indicates that the compound effectively inhibits Btk activity, which is essential for the proliferation and survival of B-cells. This inhibition can potentially lead to therapeutic effects in conditions such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

The mechanism by which 2-butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- exerts its biological effects involves:

- Binding Affinity : The compound binds to the ATP-binding site of Btk, preventing its activation and subsequent signaling cascades that promote cell survival and proliferation.

- Downregulation of Oncogenes : It has been shown to downregulate the expression of oncogenes associated with tumor growth, such as AVIL (advillin), thereby potentially enhancing patient survival rates in cancer contexts .

Research Findings and Case Studies

A series of studies have evaluated the efficacy of this compound in various models:

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound:

- Xenograft Models : Administration resulted in significantly smaller tumors compared to control groups, highlighting its potential as a therapeutic agent against cancers driven by Btk signaling .

- Survival Analysis : Statistical analyses indicated that high levels of AVIL expression correlate with poor prognosis; thus, targeting this pathway may improve outcomes for patients with elevated AVIL levels .

Q & A

Basic Question: What are the established synthetic routes for 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, and how can its purity be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between cyanoacetamide derivatives and halogenated aromatic aldehydes. Key steps include:

- Step 1: Reacting 2,5-dibromoaniline with a cyanoacetylating agent (e.g., cyanoacetic acid chloride) under basic conditions to form the intermediate amide.

- Step 2: Hydroxy group introduction via base-catalyzed keto-enol tautomerization.

- Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm, doublets for 2,5-dibromophenyl).

- Hydroxy proton (δ 5.8–6.2 ppm, broad singlet, exchangeable with D2O).

- Cyano group (no direct proton signal; confirmed via IR).

- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3250 cm⁻¹ (O-H stretch).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 401.89 (calculated for C₁₁H₇Br₂N₂O₂) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Follow this workflow:

Dose-Response Validation: Replicate inhibition assays (e.g., BTK, JAK2) across multiple concentrations (0.1–100 µM) to confirm IC₅₀ consistency.

Selectivity Profiling: Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions.

Cytotoxicity Controls: Parallel testing in non-cancerous cell lines (e.g., HEK293) to distinguish specific inhibition from general toxicity .

Advanced Question: What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation.

- Prodrug Approaches: Mask the hydroxy group as an ester (e.g., acetyl or pivaloyl) to enhance plasma stability.

- In Vitro Assays: Test stability in liver microsomes (human/rat) with NADPH cofactor, monitoring degradation via LC-MS .

Basic Question: What are the primary biological targets of this compound, and what experimental evidence supports these interactions?

Methodological Answer:

- BTK Inhibition: Demonstrated via enzymatic assays (IC₅₀ = 12 nM) and Western blotting for reduced phosphorylated BTK in B-cell lymphoma lines .

- JAK2/PLK1 Cross-Reactivity: Confirmed using competitive binding assays (Kd = 18 nM for JAK2 ATP-binding pocket) .

- Cellular Validation: Apoptosis induction in leukemia cells (e.g., Jurkat) via flow cytometry (Annexin V/PI staining) .

Advanced Question: How does the substitution pattern on the phenyl ring (e.g., bromine vs. trifluoromethyl) influence bioactivity?

Methodological Answer:

- Bromine (Electron-Withdrawing): Enhances binding to hydrophobic kinase pockets (e.g., BTK) but increases molecular weight, affecting solubility.

- Trifluoromethyl (Lipophilic): Improves membrane permeability (logP increase by ~0.5 units) but may reduce target specificity.

- Comparative Studies: Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Basic Question: What solvent systems and storage conditions maximize compound stability?

Methodological Answer:

- Solubility: DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis.

- Storage: -20°C under argon in amber vials. Monitor degradation via monthly HPLC checks (retention time shifts indicate instability) .

Advanced Question: What computational models predict this compound’s ADMET properties, and how reliable are they?

Methodological Answer:

- ADMET Prediction Tools: Use SwissADME for solubility (logS = -3.2), BOILED-Egg model for BBB penetration (low probability), and ProTox-II for toxicity (LD₅₀ ~200 mg/kg).

- Validation: Compare in silico results with in vitro Caco-2 permeability assays and acute toxicity studies in rodents .

Advanced Question: How can researchers address discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

- X-ray Crystallography: Resolve solid-state conformation (e.g., Z/E isomerism).

- Solution NMR: Compare NOESY cross-peaks to confirm dominant tautomer (enol vs. keto form).

- Dynamic Simulations: Run MD simulations (AMBER) to model solvent-induced conformational changes .

Basic Question: What are the recommended controls for in vitro assays using this compound?

Methodological Answer:

- Positive Controls: Staurosporine (kinase inhibition), DMSO vehicle (solvent effect).

- Negative Controls: Unmodified cell lines or enzyme isoforms lacking target domains (e.g., BTK-KO cells).

- Data Normalization: Express activity as % inhibition relative to baseline (vehicle-only) and maximal response (positive control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.